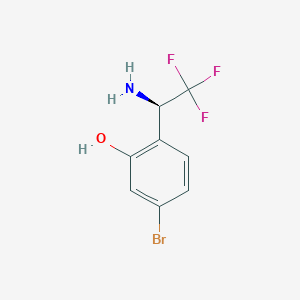
(R)-2-(1-Amino-2,2,2-trifluoroethyl)-5-bromophenol hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(1-AMINO-2,2,2-TRIFLUOROETHYL)-5-BROMOPHENOLHCL is a synthetic organic compound that features a trifluoroethyl group, a bromine atom, and an amino group attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-AMINO-2,2,2-TRIFLUOROETHYL)-5-BROMOPHENOLHCL typically involves the following steps:
Starting Materials: The synthesis begins with a phenol derivative that has a bromine atom at the 5-position.
Introduction of Trifluoroethyl Group: The trifluoroethyl group can be introduced via a nucleophilic substitution reaction using a suitable trifluoroethylating agent.
Amination: The amino group is introduced through a reductive amination process, where an amine is reacted with an aldehyde or ketone in the presence of a reducing agent.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-2-(1-AMINO-2,2,2-TRIFLUOROETHYL)-5-BROMOPHENOLHCL would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems.
化学反应分析
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenol derivatives.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural features.
Bioconjugation: The amino group allows for conjugation with biomolecules.
Medicine
Drug Development: Potential use in the development of pharmaceuticals targeting specific pathways.
Diagnostics: Used in the synthesis of diagnostic agents.
Industry
Materials Science: Utilized in the development of advanced materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
作用机制
The mechanism of action of ®-2-(1-AMINO-2,2,2-TRIFLUOROETHYL)-5-BROMOPHENOLHCL involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity, while the amino group can participate in hydrogen bonding. The bromine atom may also play a role in the compound’s reactivity and selectivity.
相似化合物的比较
Similar Compounds
®-2-(1-AMINO-2,2,2-TRIFLUOROETHYL)-4-BROMOPHENOLHCL: Similar structure but with the bromine atom at the 4-position.
®-2-(1-AMINO-2,2,2-TRIFLUOROETHYL)-5-CHLOROPHENOLHCL: Similar structure but with a chlorine atom instead of bromine.
®-2-(1-AMINO-2,2,2-TRIFLUOROETHYL)-5-IODOPHENOLHCL: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The unique combination of the trifluoroethyl group, bromine atom, and amino group in ®-2-(1-AMINO-2,2,2-TRIFLUOROETHYL)-5-BROMOPHENOLHCL imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C8H7BrF3NO |
|---|---|
分子量 |
270.05 g/mol |
IUPAC 名称 |
2-[(1R)-1-amino-2,2,2-trifluoroethyl]-5-bromophenol |
InChI |
InChI=1S/C8H7BrF3NO/c9-4-1-2-5(6(14)3-4)7(13)8(10,11)12/h1-3,7,14H,13H2/t7-/m1/s1 |
InChI 键 |
QASXNQUVZLASNT-SSDOTTSWSA-N |
手性 SMILES |
C1=CC(=C(C=C1Br)O)[C@H](C(F)(F)F)N |
规范 SMILES |
C1=CC(=C(C=C1Br)O)C(C(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


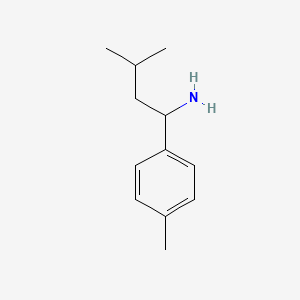
![(2R,3R,4S,5R)-2-(4-Amino-1H-[1,2,3]triazolo[4,5-C]pyridin-1-YL)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B13043056.png)
![5-Amino-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid](/img/structure/B13043064.png)
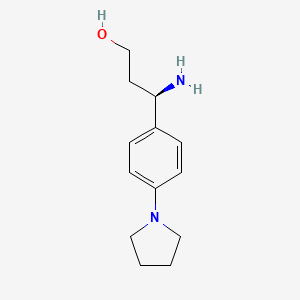

![2-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13043075.png)
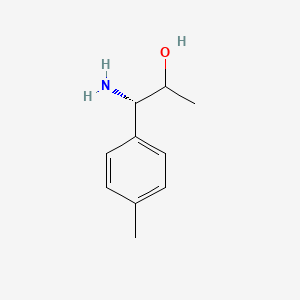
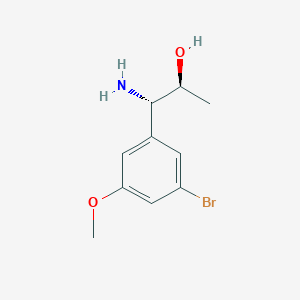
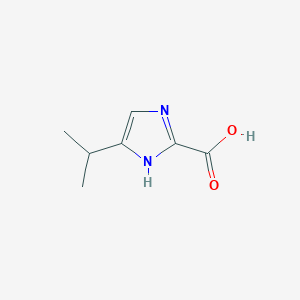
![Racemic-(5R,9S)-Tert-Butyl 9-(Hydroxymethyl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate](/img/structure/B13043088.png)
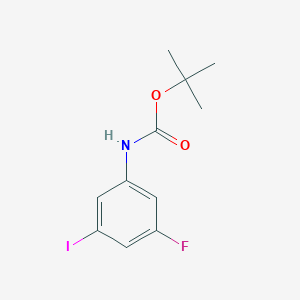
![Ethyl 3-amino-5-methyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B13043101.png)
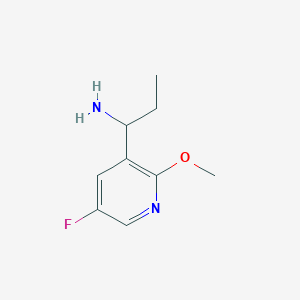
![1-[3-Fluoro-5-(trifluoromethyl)phenyl]prop-2-EN-1-amine](/img/structure/B13043115.png)
